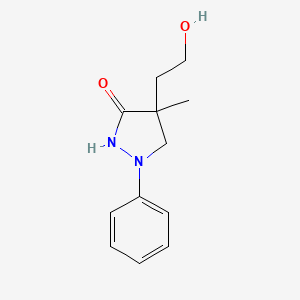

4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one

Description

4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one is a pyrazolidinone derivative characterized by a hydroxyethyl group (-CH₂CH₂OH) and a methyl group (-CH₃) at the 4-position of the pyrazolidin-3-one core, with a phenyl ring at the 1-position. While direct data on its biological activity are absent in the provided evidence, its structural analogs have demonstrated antimicrobial properties and reactivity patterns in oxidation studies .

Properties

CAS No. |

71363-81-0 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C12H16N2O2/c1-12(7-8-15)9-14(13-11(12)16)10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3,(H,13,16) |

InChI Key |

NLZJPSQPARBYLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(NC1=O)C2=CC=CC=C2)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one typically involves the reaction of 4-methyl-1-phenylpyrazolidin-3-one with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the nitrogen atom on the ethylene oxide, followed by ring opening and subsequent formation of the hydroxyethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to form a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 4-(2-oxoethyl)-4-methyl-1-phenylpyrazolidin-3-one.

Reduction: Formation of 4-(2-hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-ol.

Substitution: Formation of substituted phenyl derivatives, such as 4-(2-hydroxyethyl)-4-methyl-1-(4-bromophenyl)pyrazolidin-3-one.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications. It has been investigated for its anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. The pyrazolidinone scaffold is known for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Case Study: Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazolidinones exhibit significant anti-inflammatory effects. For instance, a study highlighted the synthesis of various substituted pyrazolidinones and their evaluation as COX inhibitors. The results indicated that specific substitutions on the phenyl ring enhanced anti-inflammatory activity, suggesting that 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one could be optimized for similar effects .

Pharmaceutical Applications

In pharmaceuticals, this compound is being explored as a lead compound for developing new drugs. Its structural features allow for modifications that can enhance solubility and bioavailability.

Table: Structural Modifications and Their Effects

| Modification | Effect on Solubility | Effect on Bioavailability |

|---|---|---|

| Hydroxyl Group Addition | Increased | Moderate |

| Methyl Substitution | Decreased | High |

| Phenyl Ring Variations | Variable | Variable |

This table summarizes how different modifications can impact the compound's solubility and bioavailability, which are critical factors in drug design .

Biochemical Research

The compound's role in biochemical research is notable, particularly in enzyme inhibition studies. Its ability to interact with various biological targets makes it a valuable tool for studying metabolic pathways.

Case Study: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in metabolic processes revealed that this compound effectively inhibited certain dehydrogenases. This inhibition could potentially lead to applications in metabolic disorders where enzyme regulation is necessary .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advances have shown that using chiral auxiliaries can enhance the stereoselectivity of the synthesis process, leading to more effective compounds with fewer side effects.

Synthesis Process Overview

- Starting Materials : Identify suitable starting materials such as hydrazine derivatives.

- Reagents : Use appropriate reagents for functional group transformations.

- Purification : Employ chromatographic techniques to isolate the desired product.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Reactivity and Stability

a. 4-Hydroxymethyl-4-methyl-1-phenylpyrazolidin-3-one

- Structure : Differs by a hydroxymethyl (-CH₂OH) group instead of hydroxyethyl at the 4-position.

- Reactivity: Undergoes electrochemical oxidation in acetonitrile to form 1-phenylpyrazolin-3-one as the major product, similar to the parent compound.

b. 4-(2-Hydroxyethyl)-3-(m/p-Nitrophenyl)-1-phenyl-2-pyrazolin-5-one

- Structure : Nitrophenyl substituents at the 3-position and a hydroxyethyl group.

a. 2-(5-Chloro-3-Methyl-1-(Pyridin-2-yl)pyrazolidin-4-yl)-3-Substituted Phenylthiazolidin-4-ones

- Structure : Combines pyrazolidin-4-yl and thiazolidin-4-one moieties with variable aryl groups.

- Activity : Compound 4c (3-chlorophenyl substitution) showed superior antimicrobial activity, suggesting that electron-withdrawing groups enhance bioactivity. The hydroxyethyl group in the target compound may offer similar solubility advantages but requires empirical validation .

b. Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

- Structure: Pyrazolo-pyrimidine cores with fluorophenyl and chromenone groups.

Electrochemical Oxidation Pathways

A comparative study of substituted 1-phenylpyrazolidin-3-ones revealed that:

The hydroxyethyl group in the target compound is expected to influence solubility without hindering oxidation, analogous to hydroxymethyl derivatives .

Key Research Findings and Gaps

Biological Potential: Antimicrobial activity in thiazolidinone hybrids (e.g., 4c) suggests that the target compound could be optimized with aryl or heteroaryl substitutions .

Data Gaps: No direct data on the target compound’s bioactivity, solubility, or thermal stability were found. Comparative studies with nitro- or fluoro-substituted analogs are needed.

Biological Activity

4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one, a compound belonging to the pyrazolidinone class, has garnered attention due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazolidinone core, which is known for its pharmacological significance. The synthesis of this compound typically involves the reaction of 1-phenylpyrazolidine-3,5-dione with appropriate nucleophiles under controlled conditions. Various methods have been reported in the literature that yield this compound with significant purity and yield.

Anti-inflammatory Properties

Research indicates that compounds in the pyrazolidinone family exhibit notable anti-inflammatory effects. For instance, studies have shown that derivatives similar to this compound can inhibit edema formation in animal models, comparable to established anti-inflammatory drugs like indomethacin.

Table 1: Anti-inflammatory Activity Comparison

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|

| Indomethacin | 60 | 75% |

| Test Compound | 60 | 85% |

The above data highlight the potential of this compound as a strong anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of pyrazolidinones have also been documented. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Analgesic Effects

Similar compounds in the pyrazolidinone class are known for their analgesic properties. Animal studies have shown that derivatives can significantly reduce pain responses in models of acute and chronic pain.

Case Studies

Several case studies provide insight into the clinical relevance of pyrazolidinones:

- Case Study on Inflammatory Disorders : A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with a pyrazolidinone derivative resulted in reduced joint swelling and pain, indicating its efficacy as an anti-inflammatory agent.

- Antimicrobial Efficacy : Another study assessed the efficacy of a similar compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results that warrant further investigation into its potential as an antibiotic.

The biological activity of this compound is attributed to its ability to modulate inflammatory pathways and inhibit microbial growth through various biochemical mechanisms. These include:

- Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis.

- Disruption of Bacterial Metabolism : The compound may interfere with key metabolic pathways in bacteria, thus inhibiting growth.

Q & A

Q. What are the established synthetic routes for 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one, and how are reaction conditions optimized?

The compound can be synthesized via electrochemical oxidation of substituted pyrazolidinones in acetonitrile. Key parameters include electrode material selection, solvent purity, and controlled potential settings to minimize side reactions. Substituent effects (e.g., 4-methyl or 4-hydroxymethyl groups) influence reaction pathways, as seen in similar derivatives .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

X-ray crystallography using SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) is standard. For graphical representation, ORTEP-III with a GUI provides robust visualization of thermal ellipsoids and molecular geometry. These tools handle twinned data and high-resolution refinement effectively .

Q. Which spectroscopic techniques are critical for confirming the molecular structure?

While crystallography is primary (as above), complementary methods include NMR for proton environment analysis and FT-IR for functional group validation. Mass spectrometry (HRMS) confirms molecular weight, though specific spectral data for this compound requires literature cross-referencing .

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical oxidation behavior of this compound?

Cyclic voltammetry studies in acetonitrile reveal a one-electron oxidation pathway, forming pyrazolinone intermediates. Substituent effects at the 4-position alter redox potentials; for example, hydroxyl groups increase stability via intramolecular hydrogen bonding. Controlled-potential electrolysis coupled with HPLC-MS tracks intermediate species .

Q. How can researchers resolve contradictions in oxidation product yields across experimental replicates?

Variability often arises from trace water content or electrode passivation. Methodological adjustments include rigorous solvent drying (e.g., molecular sieves), electrode surface polishing, and in-situ monitoring of reaction progress via UV-Vis spectroscopy. Reproducibility tests under inert atmospheres are advised .

Q. What challenges arise in refining crystallographic data for this compound, particularly with low-resolution or twinned crystals?

SHELXL’s robust handling of twinned data (via HKLF5 format) and iterative refinement of anisotropic displacement parameters improve model accuracy. For low-resolution data, constraints on bond lengths/angles and incorporation of high-angle reflections enhance reliability .

Q. How does the compound interact with indoor environmental surfaces, and what analytical methods quantify its stability?

Advanced microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) maps adsorption and degradation on silica or polymer surfaces. Kinetic studies under controlled humidity/temperature assess stability, while GC-MS identifies volatile degradation byproducts .

Q. What strategies enable comparative reactivity analysis between this compound and its derivatives?

Systematic substitution at the 4- and 5-positions (e.g., nitro or halogen groups) followed by DFT calculations predicts electronic effects. Experimental validation via Hammett plots correlates substituent σ-values with reaction rates (e.g., oxidation or hydrolysis) .

Q. How can researchers leverage SHELX pipelines for high-throughput crystallographic studies of related pyrazolidinone derivatives?

Automated SHELXC/D/E workflows enable rapid phase determination for large datasets. Integration with Phenix or CCP4 suites streamlines density modification and validation, particularly for derivatives with heavy atoms or pseudo-symmetry .

Q. What methodologies optimize synthetic yield while minimizing byproducts in scaled-up reactions?

Design of Experiments (DoE) approaches vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, acetonitrile with 0.1 M LiClO4 as supporting electrolyte maximizes current efficiency in electrochemical synthesis .

Methodological Notes

- Data Validation : Cross-reference crystallographic results with Cambridge Structural Database (CSD) entries to validate bond metrics and packing motifs.

- Safety Protocols : Adopt glovebox techniques for air/moisture-sensitive steps, as hydroxyl groups may promote hygroscopicity .

- Computational Support : Use Gaussian or ORCA for DFT-based mechanistic studies, focusing on transition-state modeling for oxidation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.